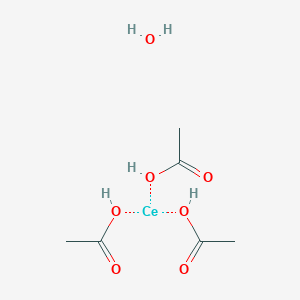

Cerium(III) acetate xhydrate

Description

Significance of Cerium(III) Acetate (B1210297) xhydrate in Contemporary Chemical Research

Cerium(III) acetate xhydrate is a key compound in the advancement of materials science and catalysis. samaterials.com Its primary significance stems from its role as a precursor for the synthesis of cerium-based materials, most notably cerium oxide (CeO₂), which has widespread applications. samaterials.comchemicalbook.com The compound's utility extends to its direct application as a catalyst in various organic reactions, where it can promote oxidation and cyclization, among other transformations. samaterials.com Furthermore, it is utilized in the production of anti-corrosion coatings for metals like aluminum and steel. samaterials.com

Overview of Cerium(III) Chemistry in the +3 Oxidation State

Cerium, a lanthanide element, most commonly exists in the +3 and +4 oxidation states. wikipedia.orgaskiitians.com The cerium(III) state, with the electron configuration [Xe] 4f¹, is the most stable oxidation state for cerium. askiitians.comhomescience.net In aqueous solutions, cerium(III) ions are typically colorless. homescience.net Unlike the strongly oxidizing nature of cerium(IV), cerium(III) is not considered an oxidizing or reducing agent. homescience.net The chemistry of cerium(III) is characterized by its ability to form a variety of coordination complexes and salts, with cerium(III) acetate being a prime example. The stability of the +3 oxidation state is a crucial factor in the compound's utility as a reliable starting material in various synthetic procedures.

Scope and Research Focus of the Outline

This article will provide a detailed examination of this compound, focusing on its fundamental chemical and physical properties, methods of its preparation and characterization, and its principal applications. The discussion will be strictly limited to its role as a precursor for cerium-based materials and as a catalyst in chemical synthesis.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water. rareearthpowder.comwikipedia.org The degree of hydration (the 'x' in the formula) can vary, with the sesquihydrate (1.5 hydrate) being a commonly cited form. wikipedia.orgresearchgate.net

| Property | Value |

| Molecular Formula | Ce(CH₃COO)₃·xH₂O |

| Molecular Weight (anhydrous) | 317.25 g/mol scbt.com |

| Appearance | White powder/solid rareearthpowder.com |

| Solubility | Soluble in water chemicalbook.comwikipedia.org |

| Decomposition Temperature | Decomposes at elevated temperatures wikipedia.org |

Synthesis and Characterization

Laboratory and Industrial Preparation

The most common method for synthesizing Cerium(III) acetate is through the reaction of cerium(III) carbonate with acetic acid. rareearthpowder.comwikipedia.org The reaction proceeds with the evolution of carbon dioxide gas, yielding a solution from which the hydrated salt can be crystallized. wikipedia.org

Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂ wikipedia.org

Another preparative route involves the reaction of cerium oxide or cerium hydroxide (B78521) with acetic acid. samaterials.com

Analytical Techniques for Characterization

Several analytical techniques are employed to confirm the identity and purity of this compound.

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the acetate and water molecules within the compound's structure.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the water of hydration content and studying the compound's thermal decomposition behavior. researchgate.netdergipark.org.tr Studies have shown that the hydrated form loses its water molecules upon heating, forming an amorphous anhydrous acetate which then crystallizes at a higher temperature. wikipedia.orgresearchgate.net The decomposition ultimately leads to the formation of cerium(IV) oxide. researchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the compound. High-temperature XRD can be used to characterize the phase changes that occur during thermal decomposition. dergipark.org.tr

Applications in Materials Science and Catalysis

Precursor for Cerium-Based Materials

A primary application of this compound is its use as a precursor for the synthesis of nanostructured cerium oxide (CeO₂), also known as ceria. samaterials.comchemicalbook.com These nanoparticles have significant applications in various fields, including fuel cells, solar cells, and as polishing agents. samaterials.com The thermal decomposition of cerium(III) acetate provides a reliable method for producing ceria with controlled particle sizes and morphologies. researchgate.net It is also used to create anti-corrosion coatings on various metals. samaterials.com

Role as a Catalyst

Cerium(III) acetate itself acts as a catalyst in a range of organic reactions. samaterials.com Its catalytic activity is attributed to the redox properties of the cerium ion. samaterials.com It has been shown to be an effective catalyst for the auto-oxidation of cresols. chemicalbook.comscbt.com This catalytic utility makes it a valuable compound in the synthesis of various organic molecules.

This compound stands out as a compound of significant interest in the field of chemistry. Its role as a versatile precursor for advanced materials like ceria nanoparticles and its catalytic activity in organic synthesis underscore its importance. The well-established methods for its synthesis and the detailed characterization of its properties provide a solid foundation for its continued and expanded use in both academic research and industrial applications. The unique chemistry of the cerium(III) ion ensures that this compound will remain a focal point for future innovations in materials science and catalysis.

Properties

IUPAC Name |

acetic acid;cerium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYKETINUFVYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cerium Iii Acetate Xhydrate

Conventional Synthetic Routes

The traditional methods for synthesizing cerium(III) acetate (B1210297) xhydrate are straightforward and rely on the acid-base reaction between a cerium precursor and acetic acid.

Reaction of Cerium Oxide or Hydroxide (B78521) with Acetic Acid

A common and established method for producing cerium(III) acetate hydrate (B1144303) involves the reaction of cerium(III) compounds with acetic acid. researchgate.netmdpi.com This synthesis is typically achieved by treating cerium oxide, cerium hydroxide, or cerium carbonate with an aqueous solution of acetic acid. researchgate.netmdpi.commdpi.comresearchgate.net

The general chemical reaction when using cerium(III) carbonate is as follows: Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂ mdpi.com

Following the reaction, the resulting solution is concentrated and crystallized to yield solid cerium(III) acetate hydrate. researchgate.netmdpi.com This compound serves as a crucial precursor for various applications, including the synthesis of cerium oxide nanoparticles and as a component in catalysts. researchgate.net One patented method describes a process starting with the dissolution of cerous carbonate in nitric acid to form a cerous nitrate (B79036) solution, which is then purified. This purified solution is reacted with ammonium (B1175870) bicarbonate to produce refined cerous carbonate, which is subsequently transformed and crystallized with acetic acid to obtain a high-purity cerium acetate product. mdpi.com

Advanced Synthesis Techniques for Controlled Morphology and Purity

To meet the demands of modern technological applications, advanced synthesis techniques have been developed to control the specific properties of cerium-based materials derived from cerium(III) acetate precursors. The sol-gel method is a prominent example, offering precise control over the final product's morphology and purity.

Sol-Gel Methods for Film and Nanoparticle Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For cerium compounds, this method typically involves the conversion of a precursor solution, which can be based on cerium acetate, into a sol (a colloidal suspension) and then a gel (a solid network). mdpi.comutwente.nl This gel can then be processed to create thin films, nanoparticles, or other nanostructures. mdpi.comresearchgate.net The sol-gel approach is favored for its ability to produce high-quality, ultrafine nanostructures at low operating temperatures while allowing for the adjustment of particle size and shape. mdpi.com Cerium acetate is often chosen as a precursor in these methods for its compatibility in depositing uniform thin layers. osti.gov

Cerium oxide (CeO₂), derived from cerium acetate precursors via sol-gel methods, is a material of significant interest for use as a thin film buffer layer and a high-κ dielectric in advanced electronic devices like CMOS circuits. researchgate.netias.ac.inrsc.org High-κ materials are essential for reducing the size of semiconductor devices. ias.ac.in CeO₂ is a promising candidate due to its high dielectric constant, excellent thermal stability, and compatibility with modern electronics manufacturing. ias.ac.in

In the fabrication of high-temperature superconducting (HTSC) wires, CeO₂ films act as buffer layers on metallic substrates. researchgate.net A sol-gel method using a cerium acetate precursor can be employed to deposit these crucial layers. researchgate.net The quality of the resulting crystalline film is highly dependent on the heat treatment process, including the atmosphere and temperature ramps. mdpi.com

Table 1: Research Findings on Cerium-Based Thin Films via Sol-Gel

| Application | Precursor System | Key Findings | Reference |

|---|---|---|---|

| High-Temperature Superconductor Buffer Layers | Cerium acetate, EDTA, Acetic Acid, Ethylenediamine (B42938) | A novel water-based precursor solution was developed, yielding highly textured CeO₂ layers suitable for HTSC applications. | researchgate.net |

| High-κ Gate Dielectric | Cerium chloride heptahydrate, ethanol, citric acid | Produced CeO₂ thin films with a high dielectric constant (18.92) suitable for MOS capacitor applications. | ias.ac.in |

To enhance the stability of precursor solutions and prevent the premature precipitation of cerium hydroxides, complexing agents are frequently added. researchgate.net These agents form stable, soluble complexes with the cerium ions.

A notable development is a water-based precursor solution for CeO₂ films that utilizes ethylenediaminetetraacetic acid (H₄EDTA) as a strong complexing agent, along with acetic acid and ethylenediamine (EDA). researchgate.net In this system, EDTA forms a strong 1:1 complex with Ce³⁺. researchgate.net EDA is used to increase the solubility of EDTA in water by raising the pH. researchgate.net While acetic acid is present, its role in complexation is minor compared to EDTA due to its much lower stability constant with cerium ions. researchgate.net The use of such complexing agents is critical for controlling hydrolysis and condensation reactions during the sol-gel process, which is essential for forming homogeneous and transparent sols and gels. researchgate.netmdpi.com Acetic acid can also be used to stabilize other precursors, like zirconium n-propoxide, in multi-component films that include cerium. mdpi.com

Table 2: Complexing Agents in Cerium Precursor Solutions

| Complexing Agent | Role in Synthesis | Precursor | Reference |

|---|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | Forms strong, soluble chelate complexes with Ce³⁺, preventing precipitation and controlling hydrolysis. | Cerium acetate | researchgate.net |

| Acetic Acid | Acts as a weak complexing agent and helps stabilize other metal alkoxide precursors in mixed-oxide films. | Cerium acetate | researchgate.netmdpi.com |

In the synthesis of nanoparticles, capping or stabilizing agents are employed to control particle growth and prevent agglomeration. mdpi.com Polyallylamine (PAA), a polymer, has been successfully used as a capping and stabilizing agent in the sol-gel synthesis of cerium oxide nanoparticles. mdpi.comresearchgate.net During the synthesis, the PAA protects the nanoparticles from agglomerating. mdpi.com Research has shown that the molecular weight of the PAA used can influence the physicochemical and biological properties of the resulting cerium oxide nanoparticles. mdpi.com Other materials, such as gelatin, have also been studied as stabilizers in sol-gel synthesis, where the ratio of the cerium precursor to the stabilizer was found to be a critical factor in controlling the final particle size. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Aluminum | Al |

| Ammonium Bicarbonate | NH₄HCO₃ |

| Cerium(III) Acetate | Ce(CH₃COO)₃ |

| Cerium(III) Acetate xhydrate | Ce(CH₃COO)₃·xH₂O |

| Cerium(III) Carbonate | Ce₂(CO₃)₃ |

| Cerium(III) Hydroxide | Ce(OH)₃ |

| Cerium(III) Nitrate | Ce(NO₃)₃ |

| Cerium Oxide / Ceria | CeO₂ |

| Ethylenediamine | C₂H₄(NH₂)₂ |

| Ethylenediaminetetraacetic Acid (EDTA) | C₁₀H₁₆N₂O₈ |

| Nitric Acid | HNO₃ |

| Polyallylamine (PAA) | (C₃H₅NH₂)n |

| Strontium Nitrate | Sr(NO₃)₂ |

| Titanium(IV) Isopropoxide | Ti[OCH(CH₃)₂]₄ |

Hydrothermal and Solvothermal Approaches for Controlled Crystallization

Hydrothermal and solvothermal synthesis are widely utilized methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, under elevated temperature and pressure. These techniques offer excellent control over the size, morphology, and crystallinity of the resulting particles.

In the context of cerium compounds, hydrothermal synthesis using cerium acetate as a precursor has been investigated to control the shape and crystallinity of the final product, which is often cerium oxide nanoparticles. nih.gov The process typically involves the hydrolysis of the cerium salt in a solvent, followed by condensation to form metal oxides. rsc.org Key parameters that can be manipulated to control the final product include pH, reaction time, temperature, solvent type, and solute concentration. rsc.org

For instance, studies have explored the effects of both acidic (pH 4) and basic (pH 10) conditions on the synthesis using cerium acetate as a precursor prior to hydrothermal treatment. nih.gov The duration of the synthesis, from 0 to 24 hours, also plays a significant role in the size of the resulting nanostructures. nih.gov It has been observed that at the 24-hour mark, nanostructures derived from cerium acetate were larger than those synthesized from cerium hydroxide under similar conditions. nih.gov Thermal treatment of the cerium acetate-synthesized particles at 500 °C and 1000 °C led to an increase in crystalline size from an initial 10-15 nm to 17.7 nm and 53.6 nm, respectively. nih.gov

Solvothermal synthesis, a related method, employs organic solvents instead of water, which can influence the resulting material's properties. For example, a solvothermal approach using a mix of ethanol, N,N-dimethylformamide, and ethylene (B1197577) glycol has been used to create ceria-zirconia materials with high surface areas. mdpi.com While not directly using cerium acetate as the starting precursor in this specific example, it highlights the capability of solvothermal methods to produce complex oxide materials where cerium acetate could be a potential precursor. A serendipitous solvothermal reaction involving cerium nitrate, acetic acid, and other reagents in an ethanol/water mixture resulted in the formation of a layered cerium acetate sulfate (B86663) coordination polymer, demonstrating the complex chemistries accessible through this route. iucr.org

Table 1: Influence of Hydrothermal Treatment on Cerium Acetate-Derived Nanostructures

| Parameter | Condition | Resulting Particle Characteristics |

|---|---|---|

| Precursor | Cerium Acetate | Initial particle size of 10-15 nm. nih.gov |

| pH | Acidic (4) and Basic (10) | Influences morphology and crystallinity. nih.gov |

| Synthesis Duration | 24 hours | Larger nanostructures compared to cerium hydroxide precursor. nih.gov |

| Thermal Treatment | 500 °C for 2h | Crystalline size grew to 17.7 nm. nih.gov |

| Thermal Treatment | 1000 °C for 2h | Crystalline size grew to 53.6 nm. nih.gov |

Precipitation Methods for Crystallization Control

Precipitation is a common and convenient technique for synthesizing cerium-based nanoparticles. nih.gov This method involves the formation of a solid precipitate from a solution, often by adding a precipitating agent to a solution containing the metal salt. The characteristics of the resulting nanoparticles can be controlled by factors such as the type of precipitant, pH, and calcination temperature. researchgate.net

In the synthesis of cerium oxide nanoparticles, cerium(III) acetate can be used as the cerium source. The process generally involves dissolving the cerium salt and then adding a base, such as ammonia (B1221849) solution, to induce precipitation. scirp.org The resulting precipitate is then typically aged, dried, and calcined to obtain the final crystalline cerium oxide.

Research has shown that the choice of precipitant strongly influences the shape of the prepared CeO2 nanoparticles. researchgate.net For example, using ammonia water and oxalic acid as different precipitants results in different particle morphologies. researchgate.net The concentration of the cerium precursor and the presence of other ions can also affect the crystal size. scirp.org In a co-precipitation method, increasing the concentration of cobalt ions in a solution of cerium nitrate was found to decrease the particle size of the resulting cerium oxide. scirp.org

Table 2: Parameters in Precipitation Synthesis of Cerium Oxide Nanoparticles

| Parameter | Variation | Effect on Nanoparticles |

|---|---|---|

| Precipitating Agent | Ammonia water vs. Oxalic acid | Strongly influences the shape of CeO2 nanoparticles. researchgate.net |

| Calcination Temperature | Varied | Affects the crystal size. researchgate.net |

| Co-ion Concentration | Increased Co ion concentration | Decreased the particle size. scirp.org |

| Aging Temperature | Lowered | Influenced crystal size, morphology, and energy gap. scirp.org |

Polyvinylpyrrolidone (B124986) (PVP) Solution Route for Nanoparticle Precursors

The polyvinylpyrrolidone (PVP) solution route is a polymer-mediated synthesis method used to produce nanoparticle precursors. In this approach, PVP acts as a capping or stabilizing agent, controlling the growth and preventing the agglomeration of nanoparticles.

A simple polymer complex method utilizes cerium(III) acetate hydrate and PVP as the starting materials. researchgate.net In a typical synthesis, these chemicals are used to form a precursor which is then calcined, for example at 500 °C for 2 hours, to yield CeO2 nanoparticles. researchgate.net Transmission Electron Microscopy (TEM) analysis of nanoparticles produced via this method revealed weakly aggregated crystalline particles with a size of 5–10 nm. researchgate.net

The presence of PVP in the solution helps to create a protective layer around the forming nanoparticles, which limits their growth and aggregation. This is due to intermolecular interactions, likely hydrogen bonds, between the carbonyl groups of PVP and the surface of the nanoparticles. science.gov This method has been successfully employed to synthesize nanoceria with controlled size and good dispersion. nih.govresearchgate.net

Table 3: Characteristics of Nanoparticles from PVP Solution Route

| Precursors | Synthesis Method | Nanoparticle Size | Morphology |

|---|---|---|---|

| Cerium(III) acetate hydrate, PVP | Polymer complex method, calcination at 500°C | 5–10 nm | Weakly aggregated crystalline particles. researchgate.net |

| Cerium nitrate hexahydrate, PVP | Surfactant-assisted hydrothermal technique | 5–10 nm | Spherical. nih.gov |

Structural Elucidation and Characterization of Cerium Iii Acetate Xhydrate and Derived Materials

Anhydrous vs. Hydrate (B1144303) Forms and Stoichiometry (e.g., Sesquihydrate)

Cerium(III) acetate (B1210297) can exist in both anhydrous and hydrated forms. The most commonly studied and commercially available form is the hydrate, specifically Cerium(III) acetate sesquihydrate, with the chemical formula Ce(CH₃COO)₃·1.5H₂O. researchgate.netresearchgate.netalfa-chemistry.comlookchem.com This indicates that 1.5 molecules of water are associated with each molecule of cerium(III) acetate. The degree of hydration can vary, with some sources indicating a range of 1 to 3 water molecules. sigmaaldrich.com

The transition between the hydrated and anhydrous forms is a key aspect of its chemistry. The sesquihydrate loses its water of hydration at approximately 133°C, which results in the formation of an amorphous anhydrous cerium(III) acetate. wikipedia.org This amorphous solid then undergoes further phase transformations upon heating. At around 212°C, the amorphous phase crystallizes, and at approximately 286°C, it undergoes another phase change. wikipedia.orgjst.go.jpjst.go.jp The anhydrous form is a white, water-soluble powder. wikipedia.org

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of Cerium(III) acetate hydrate is a multi-step process that is highly dependent on the surrounding atmosphere. itu.edu.trdergipark.org.tr This process has been elucidated through various analytical techniques that monitor changes in mass, thermal energy, and gaseous byproducts as the compound is heated.

Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques to study the decomposition of Cerium(III) acetate hydrate. researchgate.netresearchgate.net In an inert atmosphere such as helium or argon, the decomposition proceeds through several distinct endothermic (heat-absorbing) and exothermic (heat-releasing) reactions. researchgate.netitu.edu.tr The initial step is dehydration, followed by a series of decomposition reactions that occur between 250°C and 800°C, ultimately leading to the formation of cerium(IV) oxide (CeO₂). researchgate.net

In contrast, under an oxidizing atmosphere like dry air, the decomposition is more rapid and primarily exothermic. researchgate.net The entire reaction to form CeO₂ is largely completed by around 330°C. itu.edu.trdergipark.org.trresearchgate.net The significant difference in the decomposition profile between inert and oxidizing atmospheres is observed in the temperature range of 250-550°C. itu.edu.trdergipark.org.trresearchgate.net

During the thermal decomposition of Cerium(III) acetate sesquihydrate in an inert atmosphere, several intermediate products are formed. researchgate.netjst.go.jpjst.go.jp Following the initial dehydration to form amorphous cerium anhydrous acetate, further heating leads to a cascade of reactions. itu.edu.trdergipark.org.tr The decomposition of the anhydrous acetate in a helium atmosphere is presumed to occur in four steps, yielding three distinct intermediate products. researchgate.netresearchgate.netjst.go.jp These have been identified as cerium oxyacetates and an oxycarbonate with the proposed chemical compositions:

Ce₂O(CH₃COO)₄ researchgate.netresearchgate.netjst.go.jp

Ce₂O₂(CH₃COO)₂ researchgate.netresearchgate.netjst.go.jp

Ce₂O₂CO₃ researchgate.netresearchgate.netjst.go.jp

The final step in this sequence involves the decomposition of the cerium oxycarbonate to form cerium(IV) oxide, which includes a valence change of cerium from Ce(III) to Ce(IV). researchgate.netresearchgate.net

| Temperature Range (°C) in Inert Gas | Process | Intermediate/Final Product | Source |

|---|---|---|---|

| ~133 | Dehydration | Amorphous Ce(CH₃COO)₃ | wikipedia.org |

| 300-700 | Decomposition Stage 1 | Ce₂O(CH₃COO)₄ | jst.go.jp |

| 300-700 | Decomposition Stage 2 | Ce₂O₂(CH₃COO)₂ | jst.go.jp |

| 300-700 | Decomposition Stage 3 | Ce₂O₂CO₃ | jst.go.jp |

| >700 | Final Decomposition | CeO₂ | jst.go.jp |

Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is crucial for identifying the gaseous products released during thermal decomposition. When Cerium(III) acetate hydrate is heated in an inert atmosphere like argon, the MS detects the evolution of water from the initial dehydration step. dergipark.org.tr In the subsequent decomposition stages, between approximately 307°C and 338°C, the mass spectrometer identifies fragments corresponding to acetic acid (CH₃COOH) and acetone (B3395972) ((CH₃)₂CO). dergipark.org.tr At higher temperatures, the decomposition of the cerium oxycarbonate intermediate is confirmed by the release of carbon dioxide (CO₂) and carbon monoxide (CO). dergipark.org.tr

| Temperature Range (°C) in Argon | Evolved Gas Species | Ionic Fragment (m/z) | Source |

|---|---|---|---|

| Dehydration | Water (H₂O) | 18 | dergipark.org.tr |

| 307 - 338 | Acetic Acid / Acetone | 43 (CH₃CO⁺), 58 ((CH₃)₂CO⁺) | dergipark.org.tr |

| Higher Temperatures | Carbon Dioxide (CO₂) & Carbon Monoxide (CO) | 44 (CO₂⁺), 28 (CO⁺) | dergipark.org.tr |

The atmosphere has a profound effect on the decomposition pathway of Cerium(III) acetate hydrate. itu.edu.tr

Inert Atmosphere (Helium, Argon, Nitrogen): The decomposition is a multi-step process involving several endothermic and exothermic reactions. researchgate.netitu.edu.tr It proceeds through the formation of amorphous anhydrous acetate, followed by crystallization and subsequent decomposition via oxyacetate and oxycarbonate intermediates, completing at around 600-700°C. jst.go.jpdergipark.org.tr

Dry Air (Oxidizing Atmosphere): The decomposition behavior is markedly different. dergipark.org.tr It is characterized by a strong exothermic reaction and is completed at a much lower temperature, around 330°C, directly yielding cubic cerium(IV) oxide (CeO₂). itu.edu.trdergipark.org.trresearchgate.net The significant divergence in reaction pathways between inert and oxidizing conditions occurs primarily between 250°C and 550°C. itu.edu.trdergipark.org.trresearchgate.net The reaction in air is proposed to be a rapid, single-step oxidation. researchgate.net

In-situ High-Temperature X-ray Diffraction (HT-XRD) Analysis of Phase Transformations

In-situ High-Temperature X-ray Diffraction (HT-XRD) allows for the real-time observation of crystalline phase changes as the material is heated. dergipark.org.trdergipark.org.tr HT-XRD studies on Cerium(III) acetate hydrate in air confirm the formation of an amorphous phase after dehydration. dergipark.org.tr As the temperature increases, an exothermic crystallization event, observed in DTA, is correlated with the appearance of diffraction peaks corresponding to crystalline anhydrous cerium acetate starting around 180°C. dergipark.org.tr Further heating in air leads to the disappearance of the anhydrous acetate peaks and the emergence of peaks characteristic of cerium(IV) oxide with a cubic (fluorite) crystal structure. dergipark.org.tr The crystallization of CeO₂ is complete by 400°C in an air atmosphere. dergipark.org.tr In an inert atmosphere, HT-XRD can track the transformation from the initial hydrate through the crystalline anhydrous phases and the formation of intermediate crystalline products before the final conversion to CeO₂. researchgate.netjst.go.jpjst.go.jp

In-situ High-Temperature Fourier Transform Infrared (HT-FTIR) Spectroscopy

In-situ High-Temperature Fourier Transform Infrared (HT-FTIR) spectroscopy is a powerful analytical technique used to investigate the thermal decomposition of cerium(III) acetate hydrate. researchgate.netresearchgate.netitu.edu.tr This method allows for the real-time monitoring of changes in the chemical bonding and structure of the material as it is subjected to a controlled temperature program. researchgate.netresearchgate.net

During the thermal decomposition of cerium(III) acetate hydrate in an inert atmosphere, such as nitrogen or argon, HT-FTIR spectroscopy reveals a sequence of transformations. researchgate.netitu.edu.trdergipark.org.tr Initially, at lower temperatures, the spectra are dominated by bands corresponding to the water of hydration and the acetate ligands. As the temperature increases, the disappearance of bands associated with water molecules signifies the dehydration process, leading to the formation of amorphous anhydrous cerium acetate. researchgate.netdergipark.org.tr

Further heating leads to the decomposition of the anhydrous acetate. This is observed in the HT-FTIR spectra by changes in the characteristic vibrational bands of the carboxylate groups. researchgate.netresearchgate.net The analysis of the evolving spectra allows for the identification of intermediate species and the ultimate formation of cerium oxide (ceria, CeO2) as the final product. itu.edu.trdergipark.org.tr The technique is particularly useful for elucidating the complex reaction pathways, which can involve the formation of oxyacetate or carbonate intermediates before the final conversion to the oxide. researchgate.net The combination of HT-FTIR with other thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) provides a comprehensive understanding of the decomposition mechanism. researchgate.netresearchgate.net

Crystallization Kinetics of Anhydrous Cerium Acetate

Following the initial dehydration of cerium(III) acetate hydrate, an amorphous anhydrous cerium acetate is formed. dergipark.org.trresearchgate.net Upon further heating, this amorphous phase undergoes crystallization, a process that can be investigated using techniques such as differential scanning calorimetry (DSC) under non-isothermal conditions. dergipark.org.tr The crystallization of the amorphous anhydrous acetate is observed as an exothermic peak in the DSC curve, occurring without any mass loss. researchgate.net

The study of crystallization kinetics provides valuable information about the energy requirements and the mechanism of this phase transformation. By performing DSC experiments at various heating rates, the activation energy for the crystallization of anhydrous cerium acetate can be determined using models like the Kissinger equation. dergipark.org.tr For instance, one study determined the activation energy for the crystallization of anhydrous cerium acetate to be 244 kJ mol⁻¹. dergipark.org.trresearchgate.net This value represents the energy barrier that must be overcome for the atoms to rearrange from a disordered amorphous state into an ordered crystalline structure. dergipark.org.tr

The crystallization temperature itself can be confirmed by complementary techniques like high-temperature X-ray diffraction (HT-XRD), which shows the emergence of sharp diffraction peaks characteristic of a crystalline phase at a specific temperature. dergipark.org.trresearchgate.net For cerium(III) anhydrous acetate, crystalline phases have been reported to appear at temperatures around 212°C. researchgate.netjst.go.jp

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are indispensable for probing the coordination environment of the cerium(III) ion in its acetate complexes. These methods provide detailed insights into the nature of the interaction between the Ce(III) cation and the acetate ligands, both in solution and in the solid state. The following sections delve into specific spectroscopic techniques and the information they reveal about the structure and bonding of these complexes.

Nuclear Magnetic Resonance (NMR) Spectral and Relaxation Measurements in Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of cerium(III) acetate complexes in solution. researchgate.netresearchgate.net The paramagnetic nature of the Ce(III) ion influences the NMR spectra of the coordinating ligands, causing shifts in the resonance frequencies (lanthanide-induced shifts, LIS) and affecting the nuclear relaxation rates. rsc.orgresearchgate.net

The analysis of LIS can provide information about the geometry of the complex. rsc.org However, for Ce(III), both contact (through-bond) and pseudocontact (through-space) shifts contribute, which can complicate the analysis. rsc.org To circumvent this, studies sometimes utilize other paramagnetic lanthanide ions like Gd(III) as a proxy, as it primarily induces contact shifts and is an effective relaxation agent. rsc.org

Measurements of nuclear relaxation rates (T₁ and T₂) provide insights into the dynamics of the complex and the proximity of the ligand's nuclei to the paramagnetic metal center. rsc.orgdokumen.pub These data can be used to estimate metal-nucleus distances, further elucidating the coordination mode of the acetate ligand. dokumen.pub For instance, ¹H NMR relaxation data have been used to support the bidentate binding of carboxylates to trivalent lanthanides. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Ligand Coordination Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in determining how a ligand coordinates to a metal ion. nih.govfrontiersin.orgacs.org The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination mode.

In the free acetate ion, the symmetric (νs) and asymmetric (νas) stretching vibrations of the COO⁻ group have characteristic frequencies. Upon coordination to a metal ion, the positions of these bands shift. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) is often used to distinguish between different coordination modes:

Ionic (uncoordinated): A specific Δν value characteristic of the free ion.

Unidentate: One oxygen atom of the carboxylate binds to the metal. This generally leads to an increase in Δν compared to the free ion.

Bidentate chelating: Both oxygen atoms bind to the same metal ion. This typically results in a decrease in Δν.

Bidentate bridging: The carboxylate group bridges two metal ions. The Δν value is often similar to or slightly larger than that of the free ion.

X-ray Diffraction (XRD) for Crystalline Structures of Complexes and Derived Materials

X-ray diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of materials. It is particularly valuable in the study of cerium(III) acetate xhydrate and its derivatives, providing insights into phase identification, crystal structure, lattice parameters, and crystallite size.

When cerium(III) acetate hydrate is heated, it undergoes a series of transformations, ultimately leading to the formation of cerium dioxide (CeO₂). In-situ high-temperature XRD (HT-XRD) studies have shown that the transformation from amorphous anhydrous cerium(III) acetate to crystalline CeO₂ with a cubic fluorite structure is complete by 400°C in air. dergipark.org.tr The resulting CeO₂ nanoparticles typically exhibit a cubic fluorite structure, which is confirmed by the presence of characteristic diffraction peaks corresponding to specific crystallographic planes. mdpi.comresearchgate.netresearchgate.netoup.com

The analysis of XRD patterns allows for the determination of important structural parameters. For instance, the lattice parameters of the cubic CeO₂ structure have been determined through Rietveld refinement of XRD data. oup.com Furthermore, the average crystallite size of the synthesized CeO₂ nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. acs.org

Detailed research findings have demonstrated that the synthesis method and conditions significantly influence the crystalline properties of the resulting cerium oxide. For example, hydrothermal synthesis using cerium acetate as a precursor can yield crystalline CeO₂ nanoparticles. ntu.edu.sgnih.gov The duration of hydrothermal treatment and subsequent heat treatment can affect the crystallinity and crystallite size of the final product. ntu.edu.sgnih.gov Studies have shown that increasing the heat treatment temperature leads to enhanced crystallinity and growth in crystallite size. ntu.edu.sgnih.gov

The table below summarizes key XRD findings for cerium oxide derived from cerium(III) acetate under various conditions.

| Precursor System | Synthesis/Treatment Conditions | Crystal Structure | Average Crystallite Size (nm) | Lattice Parameter (a) (Å) | Reference |

| Cerium Acetate | Hydrothermal treatment (250°C, 24h) | Cubic | 15 | - | ntu.edu.sg |

| Cerium Acetate | Heat treatment at 500°C | Cubic | 17.7 | - | ntu.edu.sgnih.gov |

| Cerium Acetate | Heat treatment at 1000°C | Cubic | 53.6 | - | ntu.edu.sgnih.gov |

| Cerium Acetate | Spray deposition (300-400°C) | Cubic | 5-7 | - | researchgate.net |

| Cerium(III) Acetate Hydrate | Thermal decomposition in air (up to 400°C) | Cubic (Fluorite) | - | - | dergipark.org.tr |

| Cerium Acetate | Polyol-mediated synthesis | Cubic | 7-8 | - | researchgate.net |

Beyond the direct decomposition to cerium oxide, cerium(III) acetate can also be a precursor for more complex structures. For instance, reaction with palladium(II) acetate can lead to the formation of heterobimetallic palladium(II)–cerium(III) acetate complexes. researchgate.net Single crystal X-ray diffraction has been instrumental in elucidating the intricate structures of these complexes. researchgate.netnih.govacs.org

Furthermore, cerium(III) acetate has been used in the synthesis of ceria-supported platinum catalysts. walshmedicalmedia.com XRD analysis of these materials reveals a two-phase mixture of platinum and ceria, both with a cubic fluorite structure but with different lattice parameters. walshmedicalmedia.com

The versatility of cerium(III) acetate as a precursor is also evident in the formation of cerium-oxo clusters. nih.govacs.org Single-crystal X-ray diffraction has confirmed the mixed-valence nature (Ce³⁺/Ce⁴⁺) of some of these clusters. nih.govacs.org

The table below provides structural data for various cerium-containing complexes derived from or related to cerium acetate.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]·6(CH₃CN) | Triclinic | P-1 | Ce₁₂-oxo/hydroxo cluster with mixed Ce(III)/Ce(IV) sites. nih.govacs.org | nih.govacs.org |

| Pd(μ-OOCBut)₄Ce(OOCBut)(HOOCBut)₃ | - | - | Heterobimetallic Pd(II)-Ce(III) complex. | researchgate.net |

| [Pd(μ-OOCBut)₄Ce(HOOCBut)]₂(μ-OOCBut)(μ-OH₂) | - | - | Tetranuclear heterobimetallic complex. | researchgate.net |

| Ce(HCOO)₃ | - | - | Mononuclear complex with a tricapped trigonal prism coordination polyhedron. | acs.org |

Theoretical Investigations of Cerium Iii Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of cerium compounds. aip.orgucf.edusigmaaldrich.com It offers a balance between computational cost and accuracy, making it suitable for investigating complex systems involving f-block elements.

Modeling of Cerium(III)/Cerium(IV) Structures and Redox Couple Behavior

DFT calculations are instrumental in modeling the structures of Ce(III) and Ce(IV) species and understanding their redox behavior. acs.orgresearchgate.net These calculations can predict the geometries of coordination complexes, which is crucial as the coordination environment significantly influences the redox potential. acs.orgacs.org For instance, studies have shown that Ce(III) is often coordinated by water molecules, while Ce(IV) readily forms complexes with anions present in the solution. acs.orgnih.gov DFT can quantify the energetic favorability of these different coordination environments. acs.org

A key aspect of the Ce(III)/Ce(IV) redox couple is the significant shift in redox potential depending on the electrolyte composition. nih.gov DFT calculations help explain these shifts by determining the energies of complexation. acs.orgnih.gov For example, the calculated ligand-exchange free energy for the formation of a Ce(IV) complex was found to be in good agreement with the experimentally observed shift in redox potential. acs.orgnih.gov Furthermore, DFT can predict changes in bond lengths, such as the Ce-O bond distance, upon oxidation from Ce(III) to Ce(IV), which can be correlated with experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS). acs.orgnih.gov

| System | Computational Method | Key Finding | Reference |

| Ce(III)/Ce(IV) in sulfuric acid | DFT, EXAFS | Ce(III) is coordinated by nine water molecules, while Ce(IV) is complexed by water and three bisulfate ions. nih.govacs.org | nih.govacs.org |

| Ce(III)/Ce(IV) redox couple | DFT | The calculated energy of complexation explains the shift in redox potential with varying acid environments. acs.orgnih.gov | acs.orgnih.gov |

| Ce(IV) complexes | DFT | Predicted redox potentials for various cerium complexes. researchgate.net | researchgate.net |

| Ce(III) and Ce(IV) complexes with thio-terpyridine | DFT | Geometry optimization and electronic energy state calculations were performed. acs.org | acs.org |

Analysis of Molecular and Electronic Structures of Coordination Complexes and Metallacrowns

DFT is a powerful tool for analyzing the molecular and electronic structures of cerium coordination complexes. aip.orgnih.govescholarship.org It can provide detailed information about bond lengths, bond angles, and the nature of the chemical bonding between the cerium ion and its ligands. aip.orgrsc.orgchinesechemsoc.org These calculations are crucial for interpreting spectroscopic data and understanding the properties of these complexes. nih.govescholarship.org

For instance, DFT studies on cerium(IV) guanidinate-amide complexes have revealed that the intense colors of these compounds arise from low-energy ligand-to-metal charge transfer (LMCT) bands. nih.govescholarship.org The calculations showed that the guanidinate π orbitals are energetically close to the cerium 4f orbitals, facilitating this charge transfer. nih.govescholarship.org Furthermore, DFT can be used to investigate how the ligand environment affects the electronic structure and stability of the cerium ion in different oxidation states. nih.govescholarship.org

| Complex Type | Key Structural/Electronic Feature | Computational Finding | Reference |

| Cerium(IV) guanidinate-amide complexes | Intense colors | Arise from low-energy LMCT bands due to the proximity of guanidinate π orbitals and cerium 4f orbitals. nih.govescholarship.org | nih.govescholarship.org |

| Cerium suboxide clusters | Evolution of electronic structure with oxidation state | Initial oxidation involves ionic bond formation via Ce 5d and O 2p orbital overlap. aip.org | aip.org |

| Triazole–Ce(III) complex | Influence of ligands on complex properties | Quantum mechanical calculations were used to establish relationships between ligand structure and complex properties. frontiersin.org | frontiersin.org |

Interatomic Interaction Potentials in Hydrates

Interatomic potentials are mathematical functions that describe the potential energy of a system of atoms. wikipedia.org These potentials are fundamental to molecular mechanics and molecular dynamics simulations. While DFT can be used to derive these potentials, the development of accurate interatomic potentials for hydrated cerium systems remains an active area of research. nist.govnist.gov

The interaction between hydrated Ce(III) cations and carboxylates, such as acetate (B1210297), is of fundamental importance. nih.gov The strength of this interaction is influenced by factors like the chelate effect. nih.gov Developing reliable interatomic potentials for these systems would enable large-scale simulations to study the dynamics of hydration, complex formation, and the behavior of these species in aqueous solutions.

Molecular Mechanics (MM) Calculations for Complexation Studies

Molecular Mechanics (MM) calculations offer a computationally less expensive alternative to DFT for studying large molecular systems. These calculations are particularly useful for exploring the conformational space of complexes and studying the binding of ligands to metal ions. researchgate.netrsc.org

In the context of cerium(III) acetate, MM calculations have been used to investigate the complexation of trivalent lanthanide ions with carboxylates. researchgate.netrsc.org These studies, in conjunction with experimental data, suggest that the dominant mode of complexation involves a weak, predominantly bidentate binding of the acetate to the cerium cation. researchgate.netrsc.org This information is valuable for understanding the structure and behavior of these complexes in solution.

Classical Nucleation Theory in Nanoparticle Formation

Classical Nucleation Theory (CNT) provides a framework for understanding the initial stages of nanoparticle formation from a supersaturated solution. annualreviews.orgacs.org This theory describes the formation of stable nuclei that can then grow into larger particles. acs.org

The formation of ceria (CeO₂) nanoparticles from precursors like cerium(III) acetate can be influenced by the decomposition pathway of the precursor. d-nb.inforesearchgate.net Studies on related systems have shown that the decomposition mechanism, which can be investigated using techniques like thermogravimetric analysis (TGA) and supported by DFT calculations, plays a crucial role. d-nb.inforesearchgate.net For instance, a rapid, single-step decomposition of a precursor can lead to nanoparticle formation that follows the principles of LaMer's classical nucleation theory, resulting in spherical nanoparticles. d-nb.inforesearchgate.net In contrast, more complex decomposition pathways can lead to irregularly shaped particles. d-nb.info Understanding these mechanisms is key to controlling the size and morphology of the resulting nanoparticles. rsc.orgresearchgate.net

Coordination Chemistry and Complexation Behavior of Cerium Iii Acetate Xhydrate

Formation of Cerium(III) Carboxylate Complexes

The interaction between the hydrated cerium(III) cation (Ce³⁺) and carboxylate ligands is a fundamental aspect of its coordination chemistry. The formation of these complexes can be monitored through various spectroscopic techniques. For instance, the inherent fluorescence of hydrated Ce³⁺ is statically quenched upon the formation of Ce³⁺–carboxylate complexes. acs.orgnih.gov This phenomenon occurs because the complexed species are non-emissive, and the fluorescence lifetime of the remaining free Ce³⁺ remains constant regardless of the carboxylate concentration. nih.govacs.org The complex-formation constants can be reliably determined from both absorption and emission spectra, with the values obtained from both methods (Kabs and Kem) showing good agreement. acs.orgnih.govacs.org

The binding of carboxylates to Ce³⁺ is influenced by the pH of the solution, with the interaction being approximately inversely proportional to the pH. acs.orgnih.gov The strength of this complexation can be significantly enhanced through the chelate effect. A notable example is the anomalously strong interaction observed between Ce³⁺ and diglycolic acid (DGA). nih.govacs.org DGA binds to Ce³⁺ approximately 1000 times more strongly than many other carboxylates, a phenomenon attributed to the chelating effect involving the central oxygen atom of DGA, which facilitates the formation of a stable five-membered ring structure. acs.org

The complex formation of cerium(III) with various carboxylates, including acetate (B1210297), succinate, aspartate, and malonate, has been studied using competitive reactions with thenoyltrifluoroacetone (HTTA) as an auxiliary ligand. niscpr.res.in The stability constants of these complexes have been determined by evaluating the decrease in the distribution ratio through graphical methods. niscpr.res.in

Ligand Binding Modes and Coordination Geometries

The carboxylate group can coordinate to the cerium(III) ion in several ways, including unidentate, bidentate (symmetrical and unsymmetrical), and bridging modes. researchgate.netunt.edu The dominant mode of complexation between carboxylates and trivalent lanthanides, including cerium(III), is generally considered to be a weak, predominantly bidentate binding. rsc.orgresearchgate.netrsc.org This has been suggested for the 1:1 cerium(III) acetate complex in aqueous solution, which is believed to exist as [Ce(H₂O)ₓ(O₂CCH₃)]²⁺ where x is 6 or 7. rsc.org In some cases, such as with alkylbenzoates, mixed bridging coordination modes of the carboxylate ligand, specifically μ¹-O- and μ³-O,O'-, have been observed, leading to the formation of dinuclear complexes. tandfonline.com

The coordination number and geometry around the Ce(III) ion in its complexes are highly variable, influenced by the nature and steric bulk of the ligands. In aqueous solution, hydrated Ce³⁺ can exist as both nine-coordinate [Ce(H₂O)₉]³⁺ and eight-coordinate [Ce(H₂O)₈]³⁺ species in equilibrium. acs.org For isolated complexes, a range of coordination numbers and geometries have been identified through single-crystal X-ray diffraction. For example, nine-coordinate geometries such as the tricapped trigonal prism are common. pku.edu.cnresearchgate.net Eight-coordinate geometries, including the dodecahedron and bicapped-trigonal prism, have also been observed, particularly with sterically demanding ligands. pku.edu.cn In some instances, coordination numbers of seven and ten have been reported in the same crystal structure. researchgate.net The specific geometry adopted is often a distortion from an idealized shape due to the constraints imposed by the chelating ligands. researchgate.net

Table 1: Representative Coordination Geometries and Bond Lengths in Cerium(III) Complexes

| Complex | Coordination Number | Geometry | Ce-O Bond Lengths (Å) | Ce-N Bond Lengths (Å) | Reference |

| [Ce(NCS)₃(C₁₅H₁₅NO₂)₃] | 9 | Distorted Capped Square Antiprism | 2.408(2) - 2.838(3) | 2.519(4) - 2.576(4) | researchgate.net |

| Ce(SSN)₃(DME) | 8 | Distorted Square Antiprism | 2.568(2) - 2.661(2) | 2.549(4) - 2.891(3) | rsc.org |

| Ce(NSN)₃(DME) | 8 | Distorted Square Antiprism | 2.568(2) - 2.661(2) | 2.549(4) - 2.891(3) | rsc.org |

| [Ce(TpMe2)₂(κ²-dmpz)] | 8 | Not specified | - | Not specified | mdpi.com |

| [Ce(MTA)₃(DMF)]ₙ | 9 | Not specified | Not specified | Not specified | tandfonline.com |

Note: This table presents a selection of examples and is not exhaustive.

Synthesis and Characterization of Mixed-Ligand Cerium(III) Complexes

A significant area of research involves the synthesis of mixed-ligand cerium(III) complexes, which often exhibit enhanced stability compared to their simpler counterparts. researchgate.net These complexes are typically prepared by reacting a cerium(III) salt, such as cerium(III) chloride heptahydrate, with a primary and one or more secondary ligands in a suitable solvent. researchgate.netijsr.netjazindia.com The choice of ligands allows for the fine-tuning of the properties of the resulting complexes.

A variety of ligands have been employed in the synthesis of mixed-ligand Ce(III) complexes. For example, 8-hydroxyquinoline (B1678124) has been used as a primary ligand with amino acids like L-proline, L-valine, and L-serine as secondary ligands. ijsr.net In another study, 2-hydroxybenzaldehyde oxime served as the primary ligand with various amino acids containing different functional groups as secondary ligands. researchgate.netjazindia.com The synthesis of dinuclear 1,10-phenanthroline (B135089) tri-alkylbenzoate cerium(III) complexes has also been reported, where the 1,10-phenanthroline acts as an auxiliary ligand to prevent the formation of coordination polymers. tandfonline.com

Characterization of these mixed-ligand complexes is carried out using a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complexes, often revealing a 1:2:1 metal-to-primary-to-secondary-ligand ratio. researchgate.netijsr.netjazindia.com Molar conductance measurements in solvents like DMF typically indicate the non-electrolytic nature of the complexes. researchgate.netijsr.netjazindia.com Spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are crucial for elucidating the coordination mode of the ligands by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netijsr.netjazindia.com Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide information about the thermal stability of the complexes and the presence of coordinated water molecules. researchgate.netijsr.netjazindia.com

Table 2: Examples of Synthesized Mixed-Ligand Cerium(III) Complexes

| Primary Ligand | Secondary Ligand(s) | General Formula | Reference |

| 8-Hydroxyquinoline | L-proline, L-valine, L-serine | [Ce(Q)₂(L)·2H₂O] | ijsr.net |

| 2-Hydroxybenzaldehyde oxime | 2-amino-3-(1H-indol-3-yl)propanoic acid, 2-amino-4-(methylthio)butanoic acid, etc. | Not specified | researchgate.netjazindia.com |

| 2-methylbenzoate | 1,10-phenanthroline | {Ce₂(C₈H₇O₂)₆(C₁₂H₈N₂)₂} | tandfonline.com |

| 4-methylbenzoate | 1,10-phenanthroline | {Ce₂(C₈H₇O₂)₆(C₁₂H₈N₂)₂} | tandfonline.com |

Supramolecular Architectures and Metallacrown Complexes

The coordination properties of cerium(III) allow for its incorporation into complex supramolecular structures, most notably metallacrowns. These are a class of metallamacrocycles that are structural analogues of crown ethers. google.com

Self-Assembly Principles

Metallacrowns are formed through the self-assembly of metal ions and appropriately designed organic ligands. google.comresearchgate.net The process typically involves the reaction of a transition metal salt, a lanthanide salt (including Ce³⁺), and a hydroxamic acid-based ligand in the presence of a base. google.com The resulting structure consists of a ring of alternating metal ions and nitrogen-oxygen bridging groups from the ligand, with the lanthanide ion often encapsulated within the central cavity. google.commdpi.com A common metallacrown motif is the 15-metallacrown-5 (15-MC-5), which features a five-membered ring of metal ions. mdpi.com The synthesis of a heterobimetallic Ce(III)-Cu(II) 15-MC-5 complex, [CeCu₅(5mpzHA)₅(NO₃)(H₂O)₇]·2NO₃·7H₂O, has been achieved using 5-methyl-2-pyrazinehydroxamic acid as the ligand. mdpi.com In this structure, the Ce(III) ion is located in the center of the crown-like core. mdpi.com

Host-Guest Chemistry and Nanochannel Templating

The cavities within supramolecular structures containing cerium(III) can engage in host-guest chemistry. For instance, discrete palladium-oxo clusters incorporating Ce(III) ions (Pd₆Ce₈) have been shown to form host-guest inclusion complexes with anionic 4-sulfocalix[n]arenes (where n=4, 6, 8). nih.gov This represents a rare example of supramolecular assembly between large metal-oxo clusters and calixarene (B151959) macrocycles. nih.gov Furthermore, Ce(III)-containing metallacrowns can act as precursors or templates for the synthesis of nanomaterials. The thermal decomposition of a Ce(III)-Cu(II) metallacrown was found to yield copper and mixed copper/cerium oxide nanoparticles. mdpi.com Additionally, these metallamacrocyclic complexes can serve as single-source precursors for the facile, template-free synthesis of nano- and mesocrystals of copper and cerium oxides under hydrothermal conditions. researchgate.netcolab.ws

Water-Soluble Metallamacrocyclic Complexes

The development of water-soluble metallacrowns is of significant interest for various applications. Water-soluble Ce(III)-Cu(II) metallamacrocyclic complexes have been synthesized using aminohydroximate ligands derived from glycine (B1666218) and α-phenylalanine. researchgate.netcolab.ws These complexes maintain the characteristic 15-MC-5 structure and their solubility in aqueous media opens up possibilities for biological and materials science applications. researchgate.net For example, these water-soluble Ce-Cu metallamacrocyclic complexes have been shown to be effective at dispersing multi-walled carbon nanotubes in water, which can be attributed to π-π interactions between the aromatic groups of the ligands and the nanotubes. consensus.app This property is particularly pronounced in the phenylalanine derivative. consensus.app The ease of synthesis and the rich coordination chemistry of these water-soluble aminohydroximate Ln(III)-Cu(II) complexes make them a subject of ongoing research. researchgate.net

Environmental Applications

Environmental Remediation via Derived Cerium Oxide Materials (e.g., Degradation of Organic Contaminants in Wastewater)

Cerium(III) acetate (B1210297) is utilized as a precursor for synthesizing cerium oxide (CeO₂) nanoparticles, which are effective in environmental remediation. samaterials.com These nanoparticles possess unique catalytic properties that make them suitable for breaking down persistent organic pollutants found in wastewater. The high surface area and oxygen storage capacity of cerium oxide nanoparticles, derived from precursors like cerium(III) acetate, enable them to act as powerful catalysts in advanced oxidation processes (AOPs).

The mechanism of degradation involves the generation of highly reactive oxygen species (ROS). The Ce³⁺/Ce⁴⁺ redox cycle on the surface of the cerium oxide nanoparticles facilitates the decomposition of molecules like hydrogen peroxide to produce hydroxyl radicals. These radicals are highly effective in oxidizing and mineralizing a wide range of organic contaminants into less harmful substances such as carbon dioxide and water. Research has demonstrated the potential of cerium oxide-based photocatalysts for treating industrial wastewater, such as that from tanneries, by effectively removing pollutants like hexavalent chromium and reducing the chemical oxygen demand. chula.ac.th

The synthesis of these catalytically active nanoparticles often involves methods like sol-gel processes, where cerium(III) acetate is a suitable starting material. sigmaaldrich.com The ability to control the size and morphology of the resulting cerium oxide nanoparticles is crucial for their catalytic efficiency in degrading pollutants.

Fuel Additives for Combustion Efficiency and Emission Reduction (e.g., Gasoline and Diesel)

Cerium(III) acetate is a precursor for producing cerium oxide (ceria) nanoparticles used as a fuel additive to enhance combustion efficiency and decrease harmful emissions from internal combustion engines. samaterials.com When added to fuels like diesel and gasoline, these ceria nanoparticles act as an oxygen storage material, facilitating a more complete combustion of the fuel. samaterials.comgoogle.com

The key to this function is the ability of cerium oxide to switch between its Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.com It can release oxygen in oxygen-poor zones within the combustion chamber to oxidize carbon monoxide (CO) and unburnt hydrocarbons (HC), and it can absorb oxygen in oxygen-rich zones, which helps in the reduction of nitrogen oxides (NOx). google.com This catalytic activity leads to several benefits:

Improved Fuel Efficiency: By promoting more complete combustion, cerium oxide nanoparticles help to extract more energy from the fuel, leading to improved fuel economy. google.comazonano.com Studies have shown that the addition of nano-CeO₂ to diesel can increase brake thermal efficiency by approximately 1.7% to 2.3%. researchgate.net

Reduction in Particulate Matter (Soot): The additive helps burn off carbonaceous particulate matter that forms during combustion, thereby reducing soot emissions. google.comsae.org

Lower Gaseous Emissions: The catalytic oxidation of CO and hydrocarbons, along with the reduction of NOx, leads to a significant decrease in these harmful exhaust gases. mdpi.comekb.eg

Research findings have quantified the impact of using cerium oxide nano-additives in diesel and biodiesel blends. For instance, the addition of 50 ppm of CeO₂ to biodiesel blends has been shown to significantly reduce CO and NOx emissions while improving thermal efficiency. ekb.eg

Table 1: Impact of Cerium Oxide Nano-Additives on Biodiesel Engine Performance and Emissions

| Parameter | Blend without Additive | Blend with 50 ppm CeO₂ (B10C50) | % Improvement/Reduction | Blend with 50 ppm CeO₂ (B20C50) | % Improvement/Reduction |

|---|---|---|---|---|---|

| Thermal Efficiency | B10 | - | ~5% Increase | - | ~10% Increase |

| Brake Power | B10 | - | ~7.5% Increase | - | ~11% Increase |

| Specific Fuel Consumption | B10 | - | ~6% Decrease | - | ~11% Decrease |

| CO Emissions | B10 | - | ~17% Decrease | - | ~22% Decrease |

| NOx Emissions | B10 | - | ~8% Decrease | - | ~13% Decrease |

Data sourced from studies on biodiesel (B10, B20) blends. ekb.eg

Table 2: Effects of Cerium Oxide Nano-Additives on Diesel Engine Emissions

| Additive Concentration | CO Reduction | NOx Reduction | Smoke Emission Reduction |

|---|---|---|---|

| 80 ppm (in gasoline) | Significant Reduction | - | - |

| Variable (in diesel) | Significant Reduction | Significant Reduction | Significant Reduction |

| Variable (in diesel-tyre oil) | - | - | Significant Reduction |

Data compiled from various studies on diesel and gasoline engines. mdpi.com

Future Directions and Emerging Research Areas

The continued exploration of cerium(III) acetate (B1210297) hydrate (B1144303) and its derivatives is driven by the unique properties of cerium, particularly its reversible Ce(III)/Ce(IV) redox couple. Future research is increasingly focused on harnessing these properties with greater precision through novel synthesis, advanced in-situ analysis, rational material design, and deep theoretical understanding.

Q & A

Q. What are the common synthetic methods for preparing cerium(III) acetate xhydrate and its role as a precursor in material science?

this compound is typically synthesized via controlled hydrolysis of cerium salts in acetic acid or through ligand exchange reactions. Its primary role in material science lies in its use as a precursor for cerium oxide (CeO₂) nanostructures. For example, electrospinning with poly(vinyl alcohol) (PVA) and subsequent carbonization at 700°C under argon yields Co/CeO₂-doped carbon nanofibers for supercapacitors . Thermal decomposition of the acetate precursor is also employed to produce CeO₂ nanoparticles with tailored oxygen vacancies, which are critical for catalytic and adsorption applications .

Q. How should this compound be handled safely in laboratory settings?

Key safety protocols include:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Incompatibilities : Avoid contact with oxidizing agents, as reactions may generate hazardous gases .

- Waste Disposal : Segregate waste and transfer to certified facilities for heavy metal treatment to prevent environmental contamination .

Q. What analytical techniques are used to confirm the purity and hydration state of this compound?

- Thermogravimetric Analysis (TGA) : Determines hydration state by measuring mass loss upon heating .

- X-ray Diffraction (XRD) : Verifies crystallinity and phase purity .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies cerium content and detects trace impurities .

Advanced Research Questions

Q. How does the choice of cerium precursor (e.g., acetate vs. nitrate) influence the morphology and catalytic activity of derived cerium oxide nanoparticles?

Q. What strategies can be employed to optimize the catalytic performance of cerium(III) acetate-derived materials in specific reactions (e.g., oxidation or esterification)?

- Doping : Incorporating transition metals (e.g., Ni, Fe) into CeO₂ lattices improves electrical conductivity and active sites for electrocatalytic water splitting .

- Morphological Control : Using templating agents (e.g., surfactants) during synthesis creates mesoporous structures, increasing surface area for reactions like cresol auto-oxidation .

- Post-Synthetic Treatment : Calcination under controlled atmospheres (e.g., H₂/Ar) fine-tunes oxygen vacancy distribution .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of cerium-based catalysts synthesized from acetate precursors?

- Precursor Purity Analysis : Use ICP-MS to rule out impurity-driven variations .

- Standardized Testing Protocols : Compare catalysts under identical conditions (e.g., temperature, pressure, substrate ratios) .

- In Situ Characterization : Employ techniques like X-ray absorption spectroscopy (XAS) to monitor real-time structural changes during catalysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.